2-chloro-5-ethynyl-3-iodopyridin-4-amine

描述

Molecular Architecture and Bonding Patterns

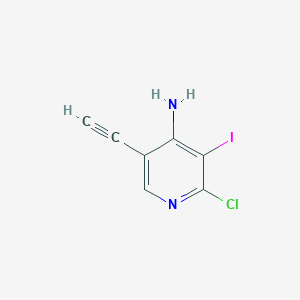

The molecular structure of 2-chloro-5-ethynyl-3-iodopyridin-4-amine comprises a pyridine ring substituted at positions 2, 3, 4, and 5 with chlorine (Cl), iodine (I), ethynyl (C≡CH), and amine (NH₂) groups, respectively. The pyridine ring retains aromaticity, with delocalized π-electrons influencing the reactivity of substituents. Key bonding features include:

- Aromatic C–N bonds : Stabilized by resonance within the pyridine ring, contributing to the planar geometry.

- C–Cl and C–I σ-bonds : Polarized due to electronegativity differences, with iodine exhibiting weaker bond strength than chlorine.

- Ethynyl C≡C triple bond : Sp-hybridized carbons with linear geometry, enabling π-bond conjugation with the aromatic ring.

- Amine NH₂ group : Electron-donating via lone pairs, influencing local electron density and hydrogen-bonding potential.

The substituents create a sterically hindered environment, with iodine and ethynyl groups positioned orthogonally relative to the pyridine plane. This arrangement impacts solubility and intermolecular interactions in the solid state.

Spectroscopic Profiling (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy

IR spectroscopy reveals critical functional group vibrations:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡C (ethynyl) | 2100–2150 | Strong |

| N–H (amine) | 3300–3500 | Moderate |

| C–Cl | 600–800 | Strong |

| C–I | 500–600 | Moderate |

The terminal alkyne (C≡CH) exhibits a sharp absorption near 2100 cm⁻¹, while the amine N–H stretch appears as a broad peak between 3300–3500 cm⁻¹ due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethynyl (C≡CH) | 1.7–3.1 | Singlet |

| Pyridine H (position 6) | 7.0–8.5 | Doublet |

| Amine NH₂ | 5.0–6.0 | Broad |

The ethynyl proton resonates upfield due to shielding by the π-electron cloud, while aromatic protons are deshielded and appear downfield.

¹³C NMR

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Ethynyl C≡C (sp-hybridized) | 70–100 |

| Pyridine carbons | 120–150 |

| Chlorine-bearing carbon | 130–140 |

| Iodine-bearing carbon | 90–110 |

The sp-hybridized carbons of the ethynyl group exhibit distinct shifts compared to sp² carbons in the pyridine ring.

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 278.918 (calculated for C₇H₄ClIN₂). Prominent fragment ions include:

| Fragment | m/z | Origin |

|---|---|---|

| [M - I]⁺ | 151.9 | Loss of iodine atom |

| [M - Cl]⁺ | 242.9 | Loss of chlorine atom |

| [C≡CH]⁺ | 25 | Ethynyl group fragmentation |

Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I:¹²⁵I ≈ 1:1) are observable in high-resolution mass spectra.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) calculations provide insights into electronic structure and reactivity:

Molecular Orbital Analysis

- HOMO-LUMO Gaps : The highest occupied molecular orbital (HOMO) is localized on the ethynyl group, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridine ring. This gap determines the compound’s nucleophilic and electrophilic reactivity.

- Electron Density : The iodine atom withdraws electrons via inductive effects, while the amine group donates electrons, creating a dipole moment.

Reactivity Predictions

| Site | Reactivity Type | Example Reaction |

|---|---|---|

| Ethynyl C≡C | Electrophilic | Sonogashira coupling |

| Pyridine N | Nucleophilic | N-Alkylation or acylation |

| Chlorine/Iodine | Nucleophilic substitution | Cross-coupling (e.g., Suzuki) |

DFT calculations align with experimental trends, where iodine’s larger size and lower electronegativity make it more susceptible to substitution than chlorine.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is limited, analogs like pyridine derivatives suggest:

- Crystal Packing : Stacking interactions between pyridine rings and halogen bonding (I···N, Cl···π).

- Hydrogen Bonding : Amine NH₂ groups may form intermolecular hydrogen bonds with iodine or oxygen-containing solvents.

- Space Group : Likely orthorhombic (e.g., Pna2₁) based on pyridine’s common packing motifs.

属性

IUPAC Name |

2-chloro-5-ethynyl-3-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-2-4-3-11-7(8)5(9)6(4)10/h1,3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHNEJXSVUMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Chloro-3-iodopyridin-4-amine (Key Intermediate)

A crucial precursor to the target compound is 2-chloro-3-iodopyridin-4-amine, synthesized from 2-chloro-4-aminopyridine via iodination using iodine monochloride (ICl) in acetic acid under inert atmosphere.

| Reagents & Conditions | Details |

|---|---|

| Starting Material | 2-chloro-4-aminopyridine (20 g, 0.15 mol) |

| Iodinating Agent | Iodine monochloride (27.7 g, 0.17 mol) |

| Base | Potassium acetate (22.9 g, 0.23 mol) |

| Solvent | Glacial acetic acid (200 mL) |

| Temperature | 70 °C |

| Reaction Time | 4 hours |

| Atmosphere | Inert (to prevent oxidation) |

- Concentration under reduced pressure

- Neutralization with 10% NaHCO3 solution

- Extraction with ethyl acetate

- Drying over anhydrous Na2SO4

- Purification by preparative normal phase HPLC (mobile phase: 60:40 hexane-IPA with 0.1% TFA)

Yield: Approximately 49.7% of 2-chloro-3-iodopyridin-4-amine as an off-white solid.

This method produces a mixture of iodopyridines, from which the desired compound is isolated by chromatographic techniques.

Introduction of the Ethynyl Group at the 5-Position

While explicit procedures for the ethynylation of 2-chloro-3-iodopyridin-4-amine are less documented in the retrieved sources, common synthetic approaches include:

- Sonogashira Coupling: Palladium-catalyzed cross-coupling of the 5-halopyridine intermediate with terminal alkynes (e.g., ethynyltrimethylsilane followed by deprotection) to install the ethynyl group at the 5-position.

- Deprotection: Removal of protecting groups to yield the free ethynyl moiety.

This step is generally performed after the halogenation and amination steps to avoid side reactions and to maintain the integrity of the sensitive ethynyl group.

Summary Table of Preparation Steps

| Step No. | Target Compound | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-chloro-3-iodopyridin-4-amine | 2-chloro-4-aminopyridine, ICl, potassium acetate, acetic acid | 70 °C | 4 h | ~50 | Requires inert atmosphere, HPLC purification |

| 2 | 2-chloro-4-iodo-5-methylpyridine (related) | Multi-step: oxidation (H2O2), nitration (H2SO4/HNO3), reduction (Fe/AcOH), diazotization/iodination (NaNO2/NaI) | 80-100 °C / -10 to 0 °C | 1-10 h | 81-99 (individual steps) | Industrially scalable, multi-step synthesis |

| 3 | This compound | Sonogashira coupling (Pd catalyst), terminal alkyne | Mild (room to reflux) | Variable | Not specified | Post-halogenation ethynylation step |

Research Findings and Industrial Considerations

- The iodination using iodine monochloride in acetic acid provides a relatively straightforward and high-yielding route to halogenated aminopyridines, but requires chromatographic purification to separate isomers.

- The multi-step nitration, reduction, and diazotization/iodination sequence offers a versatile and industrially feasible method to introduce iodine selectively on the pyridine ring, with careful control of reaction conditions to maximize yield and purity.

- The ethynylation step, typically via palladium-catalyzed cross-coupling, is a well-established method in medicinal chemistry for introducing alkynyl groups, although specific conditions for this compound require optimization to preserve sensitive functional groups.

化学反应分析

Types of Reactions

2-chloro-5-ethynyl-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with other alkynes or aryl halides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted pyridines, coupled products with extended conjugation, and various oxidized or reduced derivatives .

科学研究应用

Pharmaceutical Development

2-Chloro-5-ethynyl-3-iodopyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in drug discovery, particularly for developing kinase inhibitors and other therapeutic agents targeting cancer and neurological disorders.

Case Study: Kinase Inhibitors

Recent studies have highlighted the compound's role in synthesizing selective kinase inhibitors, which are essential in cancer therapy. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, indicating potential as anticancer agents .

Agrochemical Applications

In agrochemistry, this compound is utilized in synthesizing herbicides and pesticides. Its structure allows for modifications that enhance the efficacy of these agrochemicals while minimizing environmental impact.

Data Table: Agrochemical Efficacy

Material Science

The compound is also instrumental in material science, particularly in developing novel organic materials with enhanced properties such as durability and conductivity. Its incorporation into polymer matrices has been explored to improve material performance.

Case Study: Polymer Development

Research has shown that integrating this compound into polymer formulations can significantly enhance thermal stability and electrical conductivity .

作用机制

The mechanism of action of 2-chloro-5-ethynyl-3-iodopyridin-4-amine in chemical reactions is primarily driven by its functional groups. The amine group acts as a nucleophile, participating in substitution reactions, while the halogen atoms (chlorine and iodine) can act as leaving groups or electrophiles. The ethynyl group provides a site for coupling reactions, enabling the formation of extended conjugated systems .

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-chloro-5-ethynyl-3-iodopyridin-4-amine and related compounds:

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | Pyridine | 2-Cl, 3-I, 4-NH₂, 5-ethynyl | High halogen density; ethynyl enables click chemistry or cross-coupling reactions. |

| 2-Chloro-4-methylpyrimidin-5-amine | Pyrimidine | 2-Cl, 4-CH₃, 5-NH₂ | Pyrimidine core; methyl group enhances lipophilicity. |

| 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine | Pyridine | 5-Cl, 3-NH₂, 4-OCH₂CF₂ | Difluoroethoxy group improves metabolic stability and bioavailability. |

| 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine | Pyrimidine | 6-Cl, 5-I, 4-NH₂, 2-SCH₃ | Sulfur-containing substituent; potential for metal coordination. |

| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | Pyrimidine | 5-Cl, 6-CH₃, 4-NH-phenethyl, 2-pyridinyl | Phenethyl and pyridinyl groups enhance target binding (e.g., methionine aminopeptidase inhibition). |

Key Observations :

- Halogenation : The target compound and 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine share iodine and chlorine substituents, which may confer reactivity in Suzuki-Miyaura couplings .

- Core Heterocycle : Pyridine derivatives (e.g., target compound, 5-chloro-4-(2,2-difluoroethoxy)pyridin-3-amine) exhibit distinct electronic properties compared to pyrimidine analogs, influencing their solubility and binding affinities.

- Functional Groups : The ethynyl group in the target compound distinguishes it from analogs with alkyl or aryl ether substituents, enabling orthogonal reactivity in modular synthesis .

Physicochemical Properties

| Property | Target Compound | 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine | 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine |

|---|---|---|---|

| Molecular Weight | ~300 g/mol (estimated) | 208.6 g/mol | 345.5 g/mol |

| LogP | ~2.5 (predicted) | 1.8 (measured) | 2.9 (predicted) |

| Solubility | Low (halogenated core) | Moderate (polar OCH₂CF₂ group) | Low (high halogen/sulfur content) |

生物活性

2-Chloro-5-ethynyl-3-iodopyridin-4-amine (CAS No. 1353877-92-5) is a pyridine derivative notable for its potential biological activity, particularly in pharmaceutical applications. The compound's unique structure, featuring both halogen atoms and an ethynyl group, allows it to participate in various chemical reactions, making it a valuable building block in drug discovery and development.

The compound exhibits several key chemical properties that contribute to its biological activity:

- Nucleophilic Substitution : The chlorine and iodine atoms are susceptible to nucleophilic attack, facilitating the formation of new compounds.

- Coupling Reactions : The ethynyl group can engage in coupling reactions, such as Sonogashira coupling, which is crucial for synthesizing complex organic molecules.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry .

The biological activity of this compound is primarily driven by its functional groups:

- Amine Group : Acts as a nucleophile, participating in substitution reactions and forming carbon-nitrogen bonds.

- Halogen Atoms : Serve as leaving groups or electrophiles, enhancing the compound's reactivity.

- Ethynyl Group : Provides sites for coupling reactions, enabling the formation of extended conjugated systems that may exhibit enhanced biological properties .

Applications in Drug Discovery

Research indicates that this compound has significant potential in several therapeutic areas:

1. Antiviral Activity

Recent studies have explored the compound's efficacy against viral infections. For instance, it has been evaluated for its ability to inhibit the dengue virus (DENV2) in human hepatoma cells. The results indicated promising antiviral properties, with effective concentrations identified through luciferase assays .

2. Kinase Inhibition

The compound has also been investigated as a potential inhibitor of various kinases involved in cancer progression. Its structural features allow it to interact selectively with specific kinase targets, making it a candidate for developing anti-cancer drugs .

3. Synthesis of Heterocycles

Due to its reactivity, this compound serves as a crucial intermediate in synthesizing heterocyclic compounds that are widely used in pharmaceuticals. For example, it plays a role in creating kinase inhibitors and other therapeutic agents targeting neurological pathways .

Case Studies

Several case studies highlight the compound's biological activity:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-ethynyl-3-iodopyridin-4-amine, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via Sonogashira coupling to introduce the ethynyl group, followed by halogenation for iodine substitution. Key steps include:

- Protection of the amine group to prevent side reactions during coupling (e.g., using Boc or trimethylsilyl groups, as seen in pyridine derivatives ).

- Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts for ethynyl group introduction .

- Temperature control : Reactions typically proceed at 60–80°C in anhydrous THF or DMF to avoid decomposition of sensitive intermediates .

- Data Table :

| Reaction Step | Catalyst System | Solvent | Yield Range | Reference |

|---|---|---|---|---|

| Ethynylation | Pd(PPh₃)₄/CuI | THF | 45–72% | |

| Iodination | NIS (N-iodosuccinimide) | DCM | 60–85% |

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

- NMR : Key signals include:

- ¹H NMR : δ 8.2–8.5 ppm (pyridine H), δ 2.5–3.0 ppm (ethynyl proton) .

- ¹³C NMR : ~90 ppm (C≡C), ~150 ppm (C-I) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ = 309.5 for C₇H₅ClIN₂) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of ethynyl-substituted pyridines?

- Challenges : Ethynyl groups are prone to polymerization under acidic/basic conditions.

- Solutions :

- Protection-Deprotection : Use trimethylsilyl (TMS) groups to stabilize ethynyl intermediates, followed by TBAF (tetrabutylammonium fluoride) deprotection .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of palladium catalysts .

- Additives : Add catalytic amounts of PPh₃ to suppress Pd black formation .

Q. How do steric and electronic effects influence the reactivity of the iodo substituent in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of the iodo group activates the pyridine ring for nucleophilic substitution but may deactivate it in Suzuki-Miyaura couplings.

- Steric Effects : Bulky substituents (e.g., ethynyl) at the 5-position hinder coupling at the 3-iodo site.

- Case Study : In Pd-mediated couplings, 3-iodo pyridines exhibit lower reactivity compared to bromo analogs (yields drop by ~20% under identical conditions) .

Q. What computational methods predict the stability of this compound in aqueous media?

- Approach : Use density functional theory (DFT) to calculate:

- Hydrolysis Susceptibility : The C-I bond dissociation energy (BDE) correlates with stability; lower BDE (<200 kJ/mol) indicates rapid hydrolysis .

- pKa Prediction : The amine group (pKa ~4.5) protonates in acidic media, altering solubility .

- Validation : Experimental HPLC tracking of degradation products in pH 7.4 buffers aligns with DFT predictions .

Q. How should researchers handle contradictions in spectroscopic data across studies?

- Case Example : Discrepancies in ¹H NMR shifts for ethynyl protons (δ 2.5 vs. 3.0 ppm) arise from solvent polarity or hydrogen bonding.

- Resolution :

- Standardization : Use deuterated DMSO-d₆ or CDCl₃ for consistent comparisons .

- 2D NMR : HSQC and HMBC confirm assignments of ambiguous signals .

- Collaborative Validation : Cross-check data with institutions using identical instrumentation (e.g., 400 MHz vs. 600 MHz spectrometers) .

Safety and Handling

Q. What safety protocols are critical for handling iodine-containing intermediates?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine .

- PPE : Nitrile gloves and lab coats prevent dermal exposure .

- Waste Disposal : Neutralize iodine residues with Na₂S₂O₃ before disposal .

Cross-Disciplinary Applications

Q. How is this compound utilized in medicinal chemistry or materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。